molecular formula C10H19N B1593366 Butynamine CAS No. 3735-65-7

Butynamine

Cat. No. B1593366
CAS RN: 3735-65-7
M. Wt: 153.26 g/mol
InChI Key: PAVORIOUUILGMQ-UHFFFAOYSA-N
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Description

Butynamine is a tertiary aliphatic amine . It is a highly hindered compound known for its antihypertensive effects .


Synthesis Analysis

While specific synthesis methods for Butynamine were not found, related compounds such as n-Butylamine are produced by the reaction of ammonia and alcohols over alumina .


Molecular Structure Analysis

Butynamine is a tertiary aliphatic amine . The structure of protonated N Butylamine, a related compound, has been studied extensively . The structure of such compounds plays a crucial role in various chemical reactions and biological processes .


Chemical Reactions Analysis

Butynamine, like other simple alkyl amines, exhibits reactions typical of this class of compounds, including alkylation, acylation, and condensation with carbonyls .

Scientific Research Applications

N-Demethylation and Hypotensive Activity

Butynamine has been studied for its N-demethylation by rat liver microsomal enzymes, producing des-N-methyl butynamine, which also exhibits hypotensive activity. This research highlights the relevance of butynamine as a substrate for microsomal enzyme systems and its primary in vivo metabolic pathway in rats and humans (McMahon & Easton, 1962).

Inhibition of Bovine Plasma Amine Oxidase

Butynamine analogs, particularly 4-phenoxy-2-butynamine, have been investigated as inhibitors of bovine plasma amine oxidase (BPAO). These analogs show time- and concentration-dependent irreversible inactivation of BPAO, contributing to our understanding of enzyme inhibition mechanisms (Jeon, Sun, & Sayre, 2003).

Competitive Inhibition of N-Demethylation

Studies on 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) demonstrated its efficacy in competitively inhibiting liver microsomal demethylase, affecting the metabolism of butynamine. This finding contributes to understanding enzyme-substrate interactions in metabolic pathways (McMahon, 1962).

Synthesis of 2,3-Dihydro-1H-Pyrroles

The hydroamination of 3-butynamine derivatives for synthesizing non-aromatic 2,3-dihydropyrroles using palladium or gold as catalysts highlights a novel application in organic synthesis. This research provides insights into efficient and selective synthesis methods in organic chemistry (Chung, Chan, Chang, & Hou, 2017).

Inhibition of Plant Amine Oxidase

2-Butyne-1,4-diamine, a butynamine analog, has been identified as a mechanism-based inhibitor of copper-containing plant amine oxidases. The research on its inhibitory mechanism contributes to the understanding of enzyme inhibition and potential applications in plant biochemistry (Frébort et al., 2000).

Species Difference in Drug Metabolism

The effect of SKF 525A on the inhibition of drug metabolism in liver microsomes, including butynamine, reveals significant species differences. This research is vital for understanding interspecies variations in drug metabolism and pharmacokinetics (Kato & Takayanagi, 1966).

Multicomponent Synthesis of Furo[2,3-b]pyrrole Derivatives

A study on the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines showcases the application of butynamine derivatives in complex multicomponent and multicatalytic synthesis processes, illustrating the versatility of these compounds in advanced synthetic chemistry (Cala et al., 2020).

properties

IUPAC Name

N-tert-butyl-N,2-dimethylbut-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVORIOUUILGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863263
Record name N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butynamine

CAS RN

3735-65-7
Record name N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butynamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
RE McMahon - Journal of Pharmacology and Experimental …, 1962 - ASPET
… In the in vitro system, the inhibition of butynamine and meperidine N-demethylation was … of butynamine-N-methyl-C 14 by the rat. The inhibition of the metabolism of butynamine resulted …
Number of citations: 29 jpet.aspetjournals.org
RE McMahon, NR Easton - Journal of Pharmacology and Experimental …, 1962 - ASPET
… The product of the demethylation reaction is des-N-methyl butynamine which in itself has hypotensive activity of short duration. The implication of the observation that butynamine, a …
Number of citations: 27 jpet.aspetjournals.org
RE McMahon, J Mills - Journal of Medicinal Chemistry, 1961 - ACS Publications
… Since butynamine is readily demethylated in whole animals as well as in the isolated … is a competitive inhibitor of the oxidative demethylation of butynamine as shown in the Langweaver-…
Number of citations: 17 pubs.acs.org
DG Hoffman, WF Bousquet, TS Miya - Biochemical Pharmacology, 1966 - Elsevier
… 50 per cent inhibition of butynamine N-demethylation when added … Butynamine demethylation by rat liver homogenates was … 78 per cent inhibition of butynamine demethylatioa and a 41 …
Number of citations: 11 www.sciencedirect.com
HB Jeon, G Sun, LM Sayre - Biochimica et Biophysica Acta (BBA)-Proteins …, 2003 - Elsevier
… 4-Phenoxy-2-butynamine and its aryl ring substituted … For 4-phenoxy-2-butynamine, the turnover product was shown to … -(2-naphthyloxy)-2-butynamine, all exhibited 20 min IC 50 values …
Number of citations: 20 www.sciencedirect.com
AN BREST, G ONESTI, C SWARTZ… - Current therapeutic …, 1962 - pubmed.ncbi.nlm.nih.gov
Butynamine hydrochloride as an antihypertensive agent Butynamine hydrochloride as an antihypertensive agent …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
R KATO, M TAKAYANAGHI - The Japanese Journal of …, 1966 - jstage.jst.go.jp
… Effect of administration of phenobarbital or methylcholanthrene on the N-demethylations of aminopyrine, butynamine and diphenhydramine. Adult female and male rats treated with …
Number of citations: 96 www.jstage.jst.go.jp
RE McMahon - Biochemical Pharmacology, 1963 - Elsevier
… butynamine.5 The following experiments bear on this point. … In the same batch of microsomes the V mlLx for butynamine … ) and much smaller than that fonnd for butynamine (6 to 7 x 1O-3 …
Number of citations: 26 www.sciencedirect.com
A TAKANAKA, R KATO, Y OMORI - Food Hygiene and Safety …, 1969 - jstage.jst.go.jp
… The activities of aminopyrine N-demethylation, hexobarbital hydroxylation and butynamine N-demethylation in liver microsomes were significantly increased in dibutylhydroxytoluene …
Number of citations: 7 www.jstage.jst.go.jp
BR Baker, WF Wood - Journal of Medicinal Chemistry, 1969 - ACS Publications
… for 6 days demethylated butynamine about 2.5 times faster than normal (Table VIII). Microsomes from these rats also metabolized butynamine faster than control in the in vitrosystem. …
Number of citations: 11 pubs.acs.org

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